molecular formula C17H18N4O4S B2866515 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1334375-76-6

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide

Cat. No.: B2866515
CAS No.: 1334375-76-6
M. Wt: 374.42
InChI Key: OQHXOOJNCWJAMS-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide is a chemical compound characterized by a complex structure featuring isoxazole, pyrimidine, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide typically involves multiple steps, starting with the construction of the core isoxazole and pyrimidine rings. Common synthetic routes include:

  • Isoxazole Formation: : This can be achieved through the cyclization of 1,3-dicarbonyl compounds with hydroxylamine.

  • Pyrimidine Synthesis: : This usually involves the reaction of a β-ketoester with guanidine derivatives.

  • Sulfonamide Linkage:

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure higher yields and consistent product quality. Optimal reaction conditions, such as temperature, solvent, and catalysts, are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, such as:

  • Reduction: : Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like hydrogen gas in the presence of a catalyst.

  • Substitution: : Both nucleophilic and electrophilic substitutions can occur at various positions on the compound's rings.

Common Reagents and Conditions

  • Oxidation Reagents: : Hydrogen peroxide, KMnO₄

  • Reduction Reagents: : LiAlH₄, H₂/Pd-C

  • Substitution Reagents: : Alkyl halides, acyl chlorides

Major Products

  • Oxidation Products: : Ketones, aldehydes

  • Reduction Products: : Alcohols, amines

  • Substitution Products: : Various substituted derivatives based on the initial reactant

Scientific Research Applications

3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide has versatile research applications, such as:

  • Chemistry: : Used as a building block in synthetic organic chemistry to create more complex molecules.

  • Biology: : Functions as a ligand in binding studies for various biological targets.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide involves its interaction with specific molecular targets, often enzymes or receptors. For instance, in medicinal contexts, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, leading to therapeutic effects. The compound's sulfonamide group is critical in forming hydrogen bonds with target biomolecules, stabilizing the interaction.

Comparison with Similar Compounds

Compared to other compounds with similar structures, such as other sulfonamides or pyrimidine derivatives, 3,5-dimethyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)isoxazole-4-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Similar Compounds

  • Sulfonamides: : Sulfamethoxazole, Sulfadiazine

  • Pyrimidine Derivatives: : 5-Fluorouracil, Cytarabine

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Properties

IUPAC Name

3,5-dimethyl-N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4S/c1-12-17(13(2)25-20-12)26(23,24)19-8-9-21-11-18-15(10-16(21)22)14-6-4-3-5-7-14/h3-7,10-11,19H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQHXOOJNCWJAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C=NC(=CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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